N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5OS.ClH/c1-22(2)6-4-7-24(16(25)13-5-8-23(3)21-13)17-20-15-12(19)9-11(18)10-14(15)26-17;/h5,8-10H,4,6-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEZFYLNNFZLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the pyrazole ring and the carboxamide group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Safety measures are also crucial due to the handling of potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride may be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of products in fields such as electronics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among analogs include substituents on the benzothiazole ring, the nature of the amine side chain, and the carboxamide-linked heterocycle. Below is a comparative table:
*Calculated based on structural analysis.
Key Observations
Fluorination also improves metabolic stability and membrane permeability. The 4,6-dimethyl substituent in may increase lipophilicity, favoring passive diffusion but reducing solubility.
Amine Side Chain Variations: The 3-(dimethylamino)propyl group in the target compound offers moderate basicity and hydrophilicity, balancing solubility and cellular uptake. The 2-(diethylamino)ethyl chain in introduces higher lipophilicity due to ethyl groups, which could prolong half-life but reduce aqueous solubility.
The dihydrodioxine ring in introduces conformational flexibility, while the dioxopyrrolidinyl group in adds hydrogen-bonding capacity.
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (416.53 vs. 523.0 in ) suggests advantages in bioavailability and diffusion across biological barriers.
- All compounds include a hydrochloride salt, indicating a shared strategy to improve solubility.
Hypothetical Pharmacological Implications
While empirical data are lacking, structural trends suggest:
- The target compound’s difluorinated benzothiazole and pyrazole may optimize target engagement in kinase or protease inhibition.
- The dimethylamino propyl chain could reduce off-target interactions compared to bulkier diethylamino analogs .
- The dihydrodioxine in may confer metabolic liabilities due to its oxygen-rich structure.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Weight : 271.33 g/mol
- IUPAC Name : this compound
- CAS Number : 1216928-89-0
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit key enzymes involved in cellular processes, such as:
- Dihydroorotase : Involved in pyrimidine biosynthesis.
- DNA Gyrase : Essential for bacterial DNA replication.
By targeting these enzymes, the compound disrupts critical cellular functions, leading to potential antimicrobial effects and other therapeutic benefits.
Antimicrobial Properties
Recent studies have highlighted the compound's broad-spectrum antimicrobial activity against various pathogens. For instance:
- In vitro studies demonstrated significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also shown promise in cancer research:
- Case Study : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that it induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that enhance its efficacy include:
| Modification | Effect |
|---|---|
| Introduction of Fluorine Atoms | Increases lipophilicity and bioavailability |
| Dimethylamino Propyl Group | Enhances interaction with biological targets |
| Pyrazole Ring | Contributes to anticancer and antimicrobial properties |
Research Findings
A review of literature from 2012 to 2021 indicates that compounds with similar structural motifs exhibit a range of pharmacological activities, including:
- Antiviral : Effective against various viral infections.
- Anti-inflammatory : Reduces inflammation markers in vitro and in vivo.
These findings underscore the potential for developing new therapeutic agents based on this compound's structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride?
- Methodology : Use a multi-step approach involving:
- Step 1 : Condensation of fluorinated benzothiazole precursors with hydrazine derivatives under reflux in DMF or DCM, as described for analogous pyrazole-thiazole hybrids .
- Step 2 : Alkylation of the intermediate with 3-(dimethylamino)propyl chloride in the presence of K₂CO₃ as a base, followed by HCl neutralization to isolate the hydrochloride salt .
- Key Parameters : Monitor reaction progress via TLC, optimize solvent polarity (DMF vs. DCM), and use column chromatography for purification .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., π–π stacking observed in benzothiazole-pyrazole hybrids) .
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to validate substituent positions .
- Elemental Analysis : Verify purity (>95%) by matching experimental C/H/N percentages with theoretical values .
Q. What strategies mitigate solubility challenges during in vitro assays?
- Approach :
- Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay buffers.
- Modify counterions (e.g., replace HCl with trifluoroacetate) to enhance aqueous solubility, as demonstrated for related pyrazole carboxamides .
Advanced Research Questions
Q. How does the fluorination pattern on the benzothiazole ring influence bioactivity?
- Structure-Activity Relationship (SAR) Study :
- Synthesize analogs with varying fluorine positions (e.g., 4-F vs. 6-F) and test against target enzymes (e.g., kinases or proteases).
- Data Analysis : Correlate IC₅₀ values with electronic effects (Hammett constants) and steric parameters (molecular volume) .
- Contradiction Resolution : If 4-F analogs show higher potency than 6-F, investigate binding pocket hydrophobicity via molecular docking .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Experimental Design :
- ADME Profiling : Use Sprague-Dawley rats for oral/intravenous dosing. Quantify plasma levels via LC-MS/MS and compute bioavailability (F%) .
- Metabolite Identification : Incubate with liver microsomes to detect Phase I/II metabolites (e.g., demethylation or glucuronidation) .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Hypothesis Testing :
- Mechanistic Assays : Perform flow cytometry (apoptosis vs. necrosis) and Western blotting (e.g., caspase-3 activation) to clarify mode of action .
- Resistance Factors : Test ATP-binding cassette (ABC) transporter inhibitors (e.g., verapamil) to assess efflux pump involvement in cell-line variability .
Q. What computational methods predict binding affinity to neurological targets?
- Protocol :
- Docking Simulations : Use AutoDock Vina to model interactions with GABA receptors or serotonin transporters, guided by benzothiazole pharmacophores .
- MD Simulations : Run 100-ns trajectories in explicit solvent to evaluate binding stability (RMSD < 2 Å) and identify critical residues for mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
